Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methanone group, a tetrahydro-2H-pyran ring, an isoindole ring, and a trifluoro-1-methylethoxy group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the isoindole and tetrahydro-2H-pyran intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, or advanced materials. Its unique properties could make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- include other methanone derivatives, isoindole compounds, and trifluoroethoxy-substituted molecules.
Uniqueness
What sets this compound apart is its combination of functional groups and structural features. The presence of the tetrahydro-2H-pyran ring, isoindole ring, and trifluoro-1-methylethoxy group in a single molecule provides unique chemical and biological properties that are not commonly found in other compounds.
Conclusion
Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- is a complex and intriguing compound with potential applications in various scientific fields. Its unique structure and properties make it a valuable subject for further research and development.
Properties
CAS No. |
1224933-67-8 |
---|---|
Molecular Formula |
C24H26F3NO5S |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
[5-(111C)methylsulfonyl-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-[5-(oxan-4-yl)-1,3-dihydroisoindol-2-yl]methanone |
InChI |
InChI=1S/C24H26F3NO5S/c1-15(24(25,26)27)33-22-6-5-20(34(2,30)31)12-21(22)23(29)28-13-18-4-3-17(11-19(18)14-28)16-7-9-32-10-8-16/h3-6,11-12,15-16H,7-10,13-14H2,1-2H3/t15-/m0/s1/i2-1 |
InChI Key |
IHLMQHFPWQMCHB-QTIJPIMZSA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)[11CH3])C(=O)N2CC3=C(C2)C=C(C=C3)C4CCOCC4 |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CC3=C(C2)C=C(C=C3)C4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.